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Compound of Interest

Compound Name: N-Hydroxy Riluzole

Cat. No.: B143402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for

assessing the purity of N-Hydroxy Riluzole samples. The protocols are designed to be

adaptable for various laboratory settings and instrumentation.

Introduction
N-Hydroxy Riluzole is the primary active metabolite of Riluzole, a neuroprotective agent used

in the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] The purity of this metabolite is

critical for its use as a reference standard, in pharmacological studies, and for ensuring the

safety and efficacy of Riluzole-based therapies. This document outlines detailed protocols for

the purity analysis of N-Hydroxy Riluzole using High-Performance Liquid Chromatography

(HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for

impurity identification and quantification.

Analytical Techniques
The purity of N-Hydroxy Riluzole samples is primarily determined by identifying and

quantifying any related substances, including process impurities, degradation products, and

residual starting materials. The recommended analytical techniques are:

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely

used technique for separating and quantifying impurities. A stability-indicating HPLC method
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is crucial to resolve N-Hydroxy Riluzole from its potential degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification

and structural elucidation of unknown impurities, especially when coupled with tandem mass

spectrometry (MS/MS).

Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Method for Purity Determination
This protocol describes a stability-indicating reversed-phase HPLC method for the quantitative

analysis of N-Hydroxy Riluzole and its impurities.

3.1.1. Chromatographic Conditions

Parameter Recommended Conditions

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile

Gradient
0-5 min: 35% B5-20 min: 35-65% B20-25 min:

65% B25-26 min: 65-35% B26-30 min: 35% B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

UV Detection 260 nm

Injection Volume 10 µL

Diluent Acetonitrile/Water (50:50, v/v)

3.1.2. Standard and Sample Preparation

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of N-Hydroxy Riluzole
reference standard and dissolve in 100 mL of diluent.
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Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the N-Hydroxy Riluzole
sample and dissolve in 25 mL of diluent.

3.1.3. Method Validation Parameters (Illustrative)

Parameter Typical Acceptance Criteria

Specificity Peak purity of the main peak should be > 0.999.

Linearity

Correlation coefficient (r²) ≥ 0.999 over a range

of 0.05% to 150% of the analytical

concentration.

Limit of Detection (LOD) Signal-to-noise ratio of ~3.

Limit of Quantitation (LOQ) Signal-to-noise ratio of ~10.

Accuracy 98.0% to 102.0% recovery.

Precision RSD ≤ 2.0% for replicate injections.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Impurity Identification
This protocol is intended for the identification and structural characterization of unknown

impurities detected by the HPLC-UV method.

3.2.1. LC-MS Conditions
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Parameter Recommended Conditions

LC System UPLC or HPLC system

Column C18, 100 mm x 2.1 mm, 1.8 µm particle size

Mobile Phase
A: 0.1% Formic acid in WaterB: 0.1% Formic

acid in Acetonitrile

Gradient

Similar to HPLC-UV method, but can be

optimized for better separation of specific

impurities.

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Ionization Source Electrospray Ionization (ESI), Positive Mode

Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

Scan Range m/z 100-1000

MS/MS Fragmentation Collision-Induced Dissociation (CID)

3.2.2. Predicted Mass Transitions

Compound Parent Ion [M+H]⁺ (m/z)
Potential Fragment Ions
(m/z)

N-Hydroxy Riluzole 251.0 235.0, 166.0

Riluzole 235.0 166.0, 139.0

Data Presentation
Table 1: Summary of Potential Impurities in N-Hydroxy Riluzole Samples
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Impurity Name Potential Origin Molecular Weight

Riluzole Starting material, degradation 234.20

Riluzole N-Oxide Oxidation product 250.20

Dimeric Impurities Synthesis byproduct Variable

Process-related impurities from

Riluzole synthesis
Synthesis carryover Variable

Table 2: Illustrative HPLC-UV Method Validation Data

Parameter Result

Linearity (r²) 0.9995

LOD 0.01 µg/mL

LOQ 0.03 µg/mL

Accuracy (% Recovery) 99.5% - 101.2%

Precision (RSD) < 1.5%

Visualizations
Signaling Pathway: Metabolic Formation of N-Hydroxy
Riluzole
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Caption: Metabolic pathway of Riluzole to N-Hydroxy Riluzole.

Experimental Workflow: Purity Analysis of N-Hydroxy
Riluzole
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Caption: Workflow for the purity analysis of N-Hydroxy Riluzole.

Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies

should be performed on N-Hydroxy Riluzole samples.

6.1. Stress Conditions

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: 105 °C for 48 hours.

Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an

extended period.

6.2. Procedure

Prepare a stock solution of N-Hydroxy Riluzole.

Expose aliquots of the stock solution to the stress conditions listed above.

Neutralize the acidic and basic solutions before injection.

Analyze the stressed samples using the developed HPLC-UV method.

Evaluate the chromatograms for the appearance of degradation products and the resolution

between the degradants and the main N-Hydroxy Riluzole peak.

Conclusion
The described analytical methods and protocols provide a robust framework for the

comprehensive purity analysis of N-Hydroxy Riluzole samples. The combination of a stability-

indicating HPLC-UV method for quantification and an LC-MS method for identification ensures
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a thorough assessment of all potential impurities. Adherence to these protocols will support the

development and quality control of N-Hydroxy Riluzole for its intended applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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